An In-Depth Technical Guide to the Physical Properties of 1-(3-Nitrophenyl)ethanamine Hydrochloride
An In-Depth Technical Guide to the Physical Properties of 1-(3-Nitrophenyl)ethanamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core physical and chemical properties of 1-(3-Nitrophenyl)ethanamine hydrochloride. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is paramount for its effective application. This document moves beyond a simple recitation of data, offering insights into the analytical workflows required to verify the identity, purity, and stability of the compound, ensuring reproducibility and reliability in research and development settings.
Section 1: Chemical Identity and Core Properties
1-(3-Nitrophenyl)ethanamine hydrochloride is a chiral amine salt. The presence of the nitro group on the phenyl ring and the amine hydrochloride on the ethyl chain imparts specific chemical reactivity and physical characteristics. It is essential to distinguish this compound from its isomers (e.g., 2-nitro and 4-nitro positional isomers) as their properties can differ significantly.
A summary of its fundamental properties is presented below.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | 1-(3-nitrophenyl)ethanamine hydrochloride | [1][2] |
| Synonyms | Benzenemethanamine, a-methyl-3-nitro-, monohydrochloride; 1-(3-nitrophenyl)ethan-1-amine hydrochloride | [2] |
| CAS Number | 92259-19-3 | [1][2][3] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2][3] |
| Molecular Weight | 202.64 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [3] |
| Storage | Inert atmosphere, Room Temperature | [3][4] |
Section 2: Solubility and Stability Profile
Solubility: As a hydrochloride salt, 1-(3-Nitrophenyl)ethanamine is generally soluble in water and polar organic solvents.[5] This enhanced solubility in aqueous media, compared to its free base form, is a critical property for applications in biological assays or aqueous-phase reactions. Preliminary testing in common laboratory solvents such as methanol, ethanol, and DMSO is recommended to establish quantitative solubility for specific experimental concentrations.
Stability and Storage: The compound is stable under recommended storage conditions.[6] To prevent degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3][4] Recommended storage is at room temperature in a dry, well-ventilated area.[3] Incompatible materials to avoid include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6] For long-term storage, particularly of high-purity reference standards, refrigeration (2-8°C) may be considered to minimize any potential for slow degradation.
Section 3: Analytical Characterization Workflow
Verifying the identity and purity of 1-(3-Nitrophenyl)ethanamine hydrochloride is a multi-step process. The causality behind this workflow is to move from broad, simple assessments to highly specific, quantitative ones. This ensures that resources are used efficiently and that a complete, validated profile of the material is established.
Caption: A logical workflow for the comprehensive characterization of 1-(3-Nitrophenyl)ethanamine HCl.
Macroscopic and Thermal Analysis
Protocol 1: Visual Inspection This foundational step serves as a rapid, preliminary quality check.
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Place a small amount of the sample on a clean, white surface (e.g., a watch glass).
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Observe the color and physical form under adequate lighting.
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Record the observations. The expected appearance is a light yellow to yellow crystalline solid.[3] Any deviation, such as discoloration, clumping (suggesting hygroscopicity), or heterogeneity, should be noted and may indicate impurity or degradation.
Protocol 2: Melting Point Determination The melting point is a robust indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed melting range indicates the presence of impurities.
-
Ensure the melting point apparatus is calibrated.
-
Load a small, dry sample into a capillary tube.
-
Place the capillary tube in the apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. (Note: While specific melting point data for the racemic hydrochloride salt is not consistently available in the searched literature, related compounds like the 4-nitro isomer melt around 200-214 °C, and the (S)-isomer free base melts at 136-139 °C.[5][6] Establishing an internal reference for a new batch against a confirmed pure standard is a critical aspect of quality control.)
Spectroscopic Identification
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for unambiguous structural confirmation. The hydrochloride salt is typically analyzed in a deuterated solvent like DMSO-d₆ or D₂O, which will show exchangeable protons (from the amine and HCl).
-
¹H NMR: The expected spectrum will show distinct signals corresponding to the different types of protons.
-
Aromatic Protons (4H): Complex signals in the aromatic region (~7.5-8.5 ppm), with splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Methine Proton (1H, -CH): A quartet adjacent to the methyl group.
-
Amine Protons (3H, -NH₃⁺): A broad signal, which may or may not be visible depending on the solvent and concentration.
-
Methyl Protons (3H, -CH₃): A doublet due to coupling with the adjacent methine proton.
-
-
¹³C NMR: This provides a carbon count and information about the chemical environment of each carbon atom. Key expected signals include those for the two aliphatic carbons and the six aromatic carbons, two of which will be quaternary.
Protocol 4: Mass Spectrometry (MS) MS is used to confirm the molecular weight of the parent compound. Using electrospray ionization (ESI) in positive ion mode, the analysis will detect the free base after the loss of HCl.
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the sample into the ESI-MS system.
-
Acquire the spectrum in positive ion mode.
-
The expected primary ion will be the protonated molecule [M+H]⁺, corresponding to the mass of the free base (C₈H₁₀N₂O₂), which has a molecular weight of 166.18.[7] The expected m/z value would be approximately 167.19.
Purity Assessment
Protocol 5: High-Performance Liquid Chromatography (HPLC) HPLC is the definitive method for assessing both chemical and enantiomeric purity.[8][9] Since 1-(3-Nitrophenyl)ethanamine is chiral, a chiral stationary phase (CSP) is required to separate its enantiomers.
-
Method Development: A screening approach is often most effective.
-
Columns: Screen on polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD).[10]
-
Mobile Phase: Start with a normal-phase system (e.g., n-hexane/ethanol) or a reversed-phase system (e.g., acetonitrile/water). For basic compounds like this amine, adding a small amount of an amine modifier (like diethylamine, 0.1%) to the mobile phase in normal-phase mode can significantly improve peak shape.[10]
-
-
Analysis:
-
Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).
-
Inject the sample onto the equilibrated HPLC system.
-
Monitor the elution using a UV detector (the nitro-aromatic system provides a strong chromophore, typically monitored around 254 nm).
-
-
Data Interpretation: The resulting chromatogram provides the chemical purity (sum of all peak areas) and the enantiomeric purity (relative area of the two enantiomer peaks).
Caption: Decision tree for interpreting results from a chiral HPLC purity assessment.
Section 4: Safety and Handling
1-(3-Nitrophenyl)ethanamine hydrochloride requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Section 5: Conclusion
1-(3-Nitrophenyl)ethanamine hydrochloride is a key synthetic intermediate whose physical properties dictate its handling, storage, and application. This guide has detailed its core characteristics and, more importantly, outlined the systematic, self-validating experimental workflow required to ensure its quality. By employing this logical sequence of visual inspection, thermal analysis, definitive spectroscopic identification, and quantitative chromatographic purity assessment, researchers can proceed with confidence in the integrity of their starting material, forming a solid foundation for successful and reproducible scientific outcomes.
References
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The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]
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ChemBK. (2024). (S)-1-(3-Nitrophenyl)ethanamine. Retrieved from [Link]
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Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
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MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. Retrieved from [Link]
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American Pharmaceutical Review. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
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PubChem. (n.d.). (R)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 11147933. Retrieved from [Link]
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